7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
7-Benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 313374-33-3) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at the 7-position, a 4-methylphenylsulfanyl moiety at the 4-position, and diphenyl substituents at the 5- and 6-positions. This heterocyclic scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and nucleotide-binding proteins .
Properties
IUPAC Name |
7-benzyl-4-(4-methylphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3S/c1-23-17-19-27(20-18-23)36-32-29-28(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)35(31(29)33-22-34-32)21-24-11-5-2-6-12-24/h2-20,22H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUDRCKDSOPGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base.
Attachment of the Methylphenylsulfanyl Group: This step involves the reaction of the intermediate with 4-methylphenylthiol, often facilitated by a coupling reagent like DCC (dicyclohexylcarbodiimide).
Addition of Diphenyl Groups:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl, methylphenyl, or diphenyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides, methylphenylthiol, and diphenyl reagents in the presence of bases or acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial properties. For example, compounds related to this class have shown good to moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L . The presence of specific substituents on the phenyl rings enhances their efficacy against pathogens like Staphylococcus aureus and Salmonella typhi.
Anticancer Potential
Pyrrolo[2,3-d]pyrimidine derivatives have also been studied for their anticancer properties. Notably, compounds that inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrate promising antiangiogenic effects, which are crucial in tumor growth and metastasis. In particular, certain derivatives were found to be significantly more potent than standard treatments in inhibiting tumor growth in preclinical models .
Therapeutic Applications
The unique structural features of 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine suggest several therapeutic applications:
- Antimicrobial Agents : Due to their effectiveness against various bacterial strains, these compounds could serve as lead candidates for developing new antibiotics.
- Cancer Treatment : The ability to inhibit key receptors involved in angiogenesis positions these compounds as potential anticancer agents. Their effectiveness in preclinical trials supports further investigation into their use in clinical settings.
- Anti-inflammatory Drugs : Given the involvement of certain pyrrolo derivatives in modulating inflammatory pathways, they may also have applications in treating inflammatory diseases.
Case Studies
Several studies highlight the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives:
- A study demonstrated that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold enhanced antimicrobial activity against resistant strains compared to existing antibiotics .
- Another research effort focused on evaluating the antiangiogenic properties of these compounds, revealing significant inhibition of tumor growth in mouse models .
Mechanism of Action
The mechanism of action of 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : Bulkier substituents (e.g., benzylsulfanyl) at the 2-position (as in ) reduce planarity, possibly diminishing π-π stacking interactions critical for kinase binding .
Derivatives with Different Aryl and Alkyl Substituents
Variations in the 7-position substituents modulate biological activity and supramolecular packing:
Key Observations :
- 7-Position Substitution : Cyclopentyl or methoxyphenyl groups (as in ) introduce conformational flexibility or electron-donating effects, enhancing target engagement.
- 5,6-Diphenyl Motif : Present in both the target compound and 7d, this feature is critical for π-stacking in supramolecular assemblies and antimicrobial activity .
Biological Activity
The compound 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 478261-41-5) is a member of the pyrrolopyrimidine class, characterized by its fused pyrrole and pyrimidine rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents relevant data in tables for clarity.
Chemical Structure and Properties
The molecular formula of 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is , with a molecular weight of 483.64 g/mol. The presence of multiple aromatic rings suggests significant hydrophobic interactions, which may contribute to its biological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, compounds similar to 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation:
- Cytotoxicity : A study reported moderate cytotoxicity against MCF-7 breast cancer cells and enhanced activity against drug-resistant variants like NCI/ADR and MCF-7/VP .
- Mechanism of Action : The compounds were noted for their ability to reverse P-glycoprotein (Pgp)-mediated resistance, a common mechanism in cancer cells that leads to treatment failure .
Anti-inflammatory Properties
Some studies indicate that pyrrolopyrimidines possess anti-inflammatory properties. The inhibition of specific pathways involved in inflammation may provide therapeutic benefits in conditions characterized by excessive inflammatory responses .
Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study, a series of substituted pyrrolopyrimidines were synthesized and tested for their antitumor activity. The results indicated that certain modifications increased potency significantly:
- Compound Tested : 7-benzyl derivatives.
- Cell Lines : MCF-7 and NCI/ADR.
- Findings : Enhanced cytotoxicity correlated with specific structural modifications.
Case Study 2: Resistance Reversal
Research focused on the ability of pyrrolopyrimidine derivatives to overcome multidrug resistance in cancer therapy:
- Mechanism : Compounds were found to inhibit P-glycoprotein activity.
- Outcome : Improved efficacy of conventional chemotherapeutics when used in conjunction with these derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation and cyclization : Starting from aminopyrrole derivatives (e.g., 1a-d) heated with formic acid to form pyrrolopyrimidinones, followed by chlorination using phosphorus oxychloride to introduce reactive sites .
- Sulfur incorporation : The sulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions under controlled conditions (e.g., solvent polarity, temperature) to optimize regioselectivity . Key challenges include minimizing side reactions (e.g., over-chlorination) and ensuring stereochemical fidelity due to chiral centers in the pyrrolopyrimidine core .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Spectroscopy :
- 1H/13C NMR : Resolves aromatic protons (δ 7.1–8.9 ppm) and confirms substitution patterns (e.g., benzyl, phenyl groups) .
- HRMS : Validates molecular weight (e.g., expected m/z for C₃₄H₂₇N₃S) and isotopic patterns .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield and purity of this compound?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) identify critical parameters (temperature, solvent, reagent ratios) affecting yield. For example:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Reaction time : Prolonged heating (>6 hours) improves cyclization but risks decomposition .
Q. How can computational modeling predict the biological targets or mechanism of action of this compound?
- Molecular docking : Screens against kinase databases (e.g., EGFR, VEGFR) to identify binding affinities. The sulfanyl and benzyl groups often interact with hydrophobic pockets in kinase domains .
- QSAR studies : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity (e.g., IC₅₀ values) .
- MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions (e.g., varying IC₅₀ values across assays) may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations affecting compound solubility .
- Metabolic stability : Cytochrome P450-mediated degradation in certain models reduces observed efficacy .
- Structural analogs : Compare with derivatives (e.g., 4-chloro or fluorobenzyl substitutions) to isolate pharmacophore contributions . Mitigation : Standardize assays (e.g., ATP concentrations in kinase assays) and validate with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility .
- Nanoparticle encapsulation : Use liposomal carriers to bypass rapid hepatic clearance .
- Co-crystallization : Improve dissolution rates via co-formers (e.g., succinic acid) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
